

# 4-(trans-4-Ethylcyclohexyl)benzoic acid

## chemical properties

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### Compound of Interest

Compound Name: 4-(trans-4-Ethylcyclohexyl)benzoic acid

Cat. No.: B1590193

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### An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)benzoic Acid

This guide provides a comprehensive technical overview of **4-(trans-4-ethylcyclohexyl)benzoic acid** (ECHA), a pivotal intermediate in the field of materials science. Designed for researchers, chemists, and professionals in drug development and materials engineering, this document synthesizes core chemical properties, field-proven applications, and essential safety protocols. We will explore the causality behind its unique characteristics, grounding our discussion in authoritative references to ensure scientific integrity.

## Introduction: A Core Component for Advanced Materials

**4-(trans-4-Ethylcyclohexyl)benzoic acid**, with the CAS Number 87592-41-4, is a highly significant organic compound, primarily recognized for its role as a high-purity liquid crystal monomer.[1][2] Its molecular architecture, consisting of a rigid trans-cyclohexyl ring linked to a benzoic acid moiety, imparts a unique combination of properties essential for the formulation of advanced materials.[3] This structure provides a rod-like shape (calamitic) and polarity, which are fundamental prerequisites for the formation of liquid crystalline phases (mesophases).[3][4][5] Consequently, ECHA is an indispensable building block in the synthesis of high-performance liquid crystal mixtures engineered for cutting-edge display technologies.[1][3]

## Physicochemical and Spectroscopic Profile

The distinct properties of ECHA are a direct result of its molecular structure. The saturated ethylcyclohexyl group provides a rigid, non-planar core, while the benzoic acid group introduces polarity and the capacity for hydrogen bonding, which heavily influences its self-assembly into ordered liquid crystal structures.<sup>[3][4]</sup>

## Core Chemical Properties

The fundamental physicochemical data for ECHA are summarized in the table below, providing a quantitative basis for its handling and application.

Property	Value	Source(s)
CAS Number	87592-41-4	<sup>[3][6]</sup>
Molecular Formula	C <sub>15</sub> H <sub>20</sub> O <sub>2</sub>	<sup>[3][6][7]</sup>
Molecular Weight	232.32 g/mol	<sup>[6][7][8]</sup>
Appearance	White to almost white crystalline powder	<sup>[7][8]</sup>
Boiling Point	370.1 °C at 760 mmHg	<sup>[6][7]</sup>
Density	1.052 g/cm <sup>3</sup>	<sup>[6][7]</sup>
pKa (Predicted)	4.33 ± 0.10	<sup>[6]</sup>
Mesomorphic Range	216.0 °C to 252.0 °C	<sup>[8]</sup>
Storage Temperature	Room Temperature, sealed in dry conditions	<sup>[6][8]</sup>

## Spectroscopic Signature

Structural elucidation and purity assessment of ECHA rely on standard spectroscopic techniques. While raw spectra are batch-specific, the expected signatures are well-defined.

- <sup>1</sup>H NMR: The proton NMR spectrum is characterized by distinct regions. Aromatic protons on the benzene ring will appear in the downfield region, while the aliphatic protons of the ethyl and cyclohexyl groups will produce a series of signals in the upfield region. A broad singlet

corresponding to the carboxylic acid proton is also expected, though its position can vary. Spectroscopic data for ECHA is available in chemical databases for reference.[9]

- <sup>13</sup>C NMR: The carbon spectrum will show signals for the carboxyl carbon, aromatic carbons, and the aliphatic carbons of the cyclohexyl and ethyl groups. Databases like SpectraBase may contain reference spectra for analogous compounds.[10]
- Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a strong carbonyl (C=O) stretching vibration from the carboxylic acid group and a broad O-H stretching band. These features are definitive for confirming the presence of the benzoic acid moiety. The analysis of similar benzoic acid derivatives provides a reliable reference for spectral interpretation.[11]
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 232.32 g/mol .[6][8]

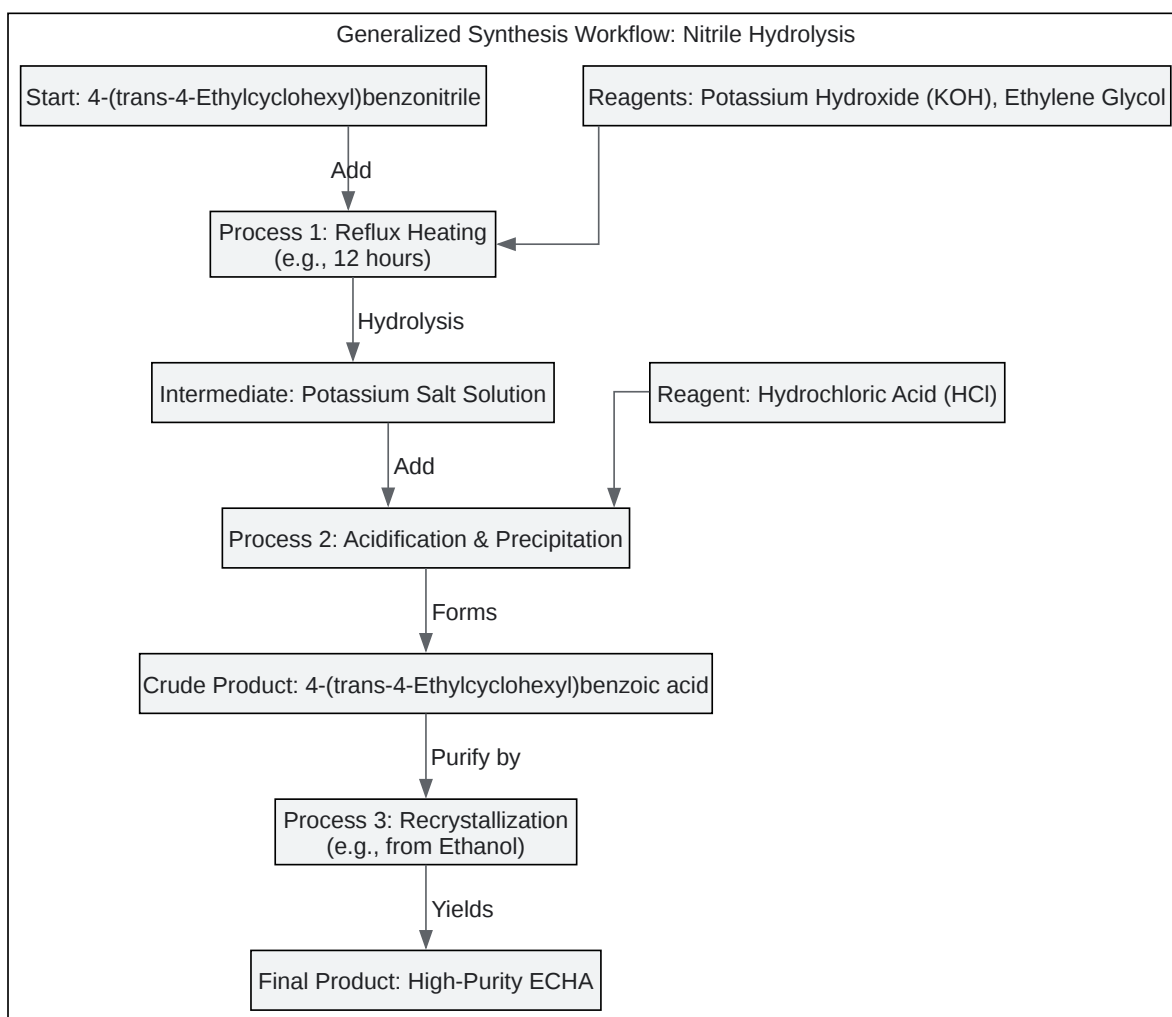
## Synthesis, Reactivity, and Application Pathways

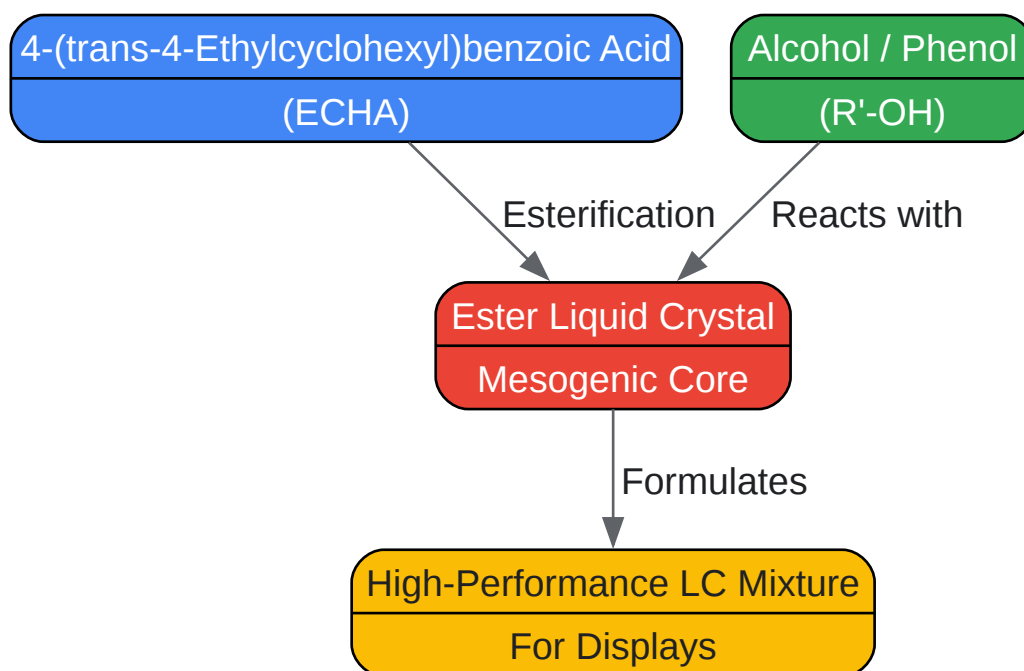
The utility of ECHA stems from its tailored synthesis and the specific reactivity of its carboxylic acid functional group.

### Synthetic Strategy

A common and convenient laboratory synthesis for 4-(trans-4'-n-alkylcyclohexyl) benzoic acids involves starting from alkanoyl chlorides, cyclohexene, and benzene.[12] Another established pathway involves the hydrolysis of the corresponding nitrile precursor, trans-4-alkyl-1-(4-cyanophenyl)-cyclohexane, under basic conditions followed by acidification. This method is robust and allows for high-purity final products.

The workflow for the hydrolysis route is outlined below. The choice of a high-boiling-point solvent like ethylene glycol is deliberate; it allows the reaction to be conducted at elevated temperatures, ensuring the complete hydrolysis of the typically resilient nitrile group.





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